
(S)-4-Methyl-5,5-diphenyloxazolidin-2-one
Übersicht
Beschreibung
"(S)-4-Methyl-5,5-diphenyloxazolidin-2-one" is a chemical compound that has been synthesized and studied for various scientific applications. It belongs to the class of oxazolidinones, which are known for their interesting chemical and physical properties.
Synthesis Analysis
- Lucarini and Tomasini (2001) described the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate and involving cyclization and rearrangement processes (Lucarini & Tomasini, 2001).
- Mancuso et al. (2018) synthesized (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one via the enantiospecific oxidative carbonylation of a commercially available amino alcohol (Mancuso et al., 2018).
Molecular Structure Analysis
- Gaul and Seebach (2002) investigated the molecular structure of lithiated (S)-4-isopropyl-3-[(methylthio)methyl]-5,5-diphenyloxazolidin-2-one, revealing details about its stereochemistry and bond formations (Gaul & Seebach, 2002).
Chemical Reactions and Properties
- The work by Hintermann and Seebach (1998) explored various reactions of N-acyl-oxazolidinones derived from 4-isopropyl-5,5-diphenyloxazolidinone, including alkylations and Michael additions (Hintermann & Seebach, 1998).
Physical Properties Analysis
- The physical properties such as melting point, solubility, and crystallization tendency of various derivatives of 5,5-diphenyloxazolidin-2-one were studied by Gaul et al. (2002), highlighting their crystallinity and structural features (Gaul et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Use in Organic Chemistry :
- (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one, a derivative of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one, has been synthesized for the first time by enantiospecific oxidative carbonylation. This derivative shows potential in organic synthesis due to its high yield and specific molecular structure (Mancuso et al., 2018).
Chiral Auxiliary in Stereochemistry :
- It has been used as a chiral auxiliary in the preparation of enantiomerically pure 1,4-Diols through conjugate addition to cinnamoyl derivatives (Gaul & Seebach, 2002).
- A modification of the Evans Auxiliary using 4-Isopropyl-5,5-diphenyloxazolidin-2-one has been studied, indicating its utility in various organic transformations (Hintermann & Seebach, 1998).
Applications in Medicinal Chemistry :
- The discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as potent and orally available Δ-5 Desaturase (D5D) inhibitors, which shows promise in medical research and pharmaceutical applications (Fujimoto et al., 2017).
Enantioselective Preparations :
- It's used in the enantioselective preparation of 2-Aminomethyl Carboxylic Acid Derivatives, demonstrating its role in synthesizing protected β2-amino acids with high diastereoselectivity and yield (Seebach et al., 2003).
Chemical Reactions and Transformations :
- It has been involved in the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, which opens avenues for new foldamers (Lucarini & Tomasini, 2001).
Antimicrobial Applications :
- Oxazolidinones, including derivatives of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one, have shown promising results as novel antibacterial agents, especially in treating various clinically important human pathogens (Zurenko et al., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDVMKJOXKZHR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436946 | |
| Record name | (4S)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Methyl-5,5-diphenyloxazolidin-2-one | |
CAS RN |
191090-29-6 | |
| Record name | (4S)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)
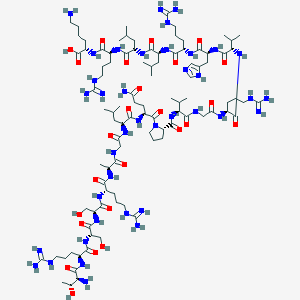


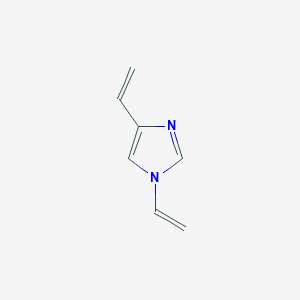
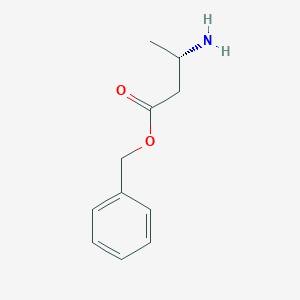
![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
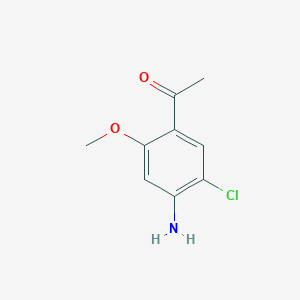

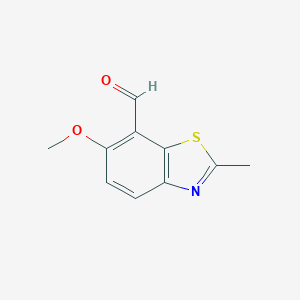


![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
